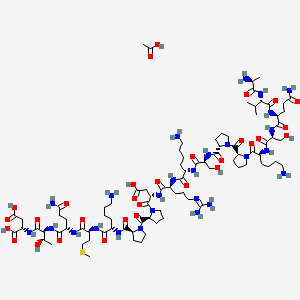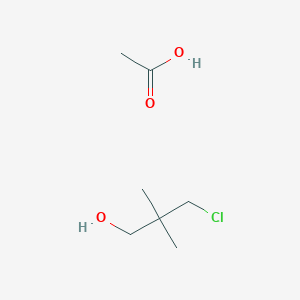
Acetic acid;3-chloro-2,2-dimethylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;3-chloro-2,2-dimethylpropan-1-ol, also known as 3-chloro-2,2-dimethyl-1-propanol, is a chemical compound with the molecular formula C5H11ClO. It is characterized by the presence of a chloro group and a hydroxyl group attached to a branched carbon chain. This compound is used primarily as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-chloro-2,2-dimethylpropan-1-ol typically involves the chlorination of 2,2-dimethylpropan-1-ol. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting material .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
Acetic acid;3-chloro-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products
Substitution: 2,2-dimethylpropan-1-ol.
Oxidation: 3-chloro-2,2-dimethylpropanoic acid.
Reduction: 2,2-dimethylpropane.
科学研究应用
Acetic acid;3-chloro-2,2-dimethylpropan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid;3-chloro-2,2-dimethylpropan-1-ol involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
相似化合物的比较
Similar Compounds
3-Chloro-2,2-dimethylpropionic acid: Similar structure but with a carboxyl group instead of a hydroxyl group.
2,2-Dimethyl-3-chloropropanol: Similar structure but with different positioning of the chloro group.
2,2-Dimethyl-3-chloropropanoic acid: Similar structure but with a carboxyl group.
Uniqueness
Acetic acid;3-chloro-2,2-dimethylpropan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its branched structure also imparts distinct physical and chemical properties compared to linear analogs .
属性
CAS 编号 |
2163-55-5 |
|---|---|
分子式 |
C7H15ClO3 |
分子量 |
182.64 g/mol |
IUPAC 名称 |
acetic acid;3-chloro-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C5H11ClO.C2H4O2/c1-5(2,3-6)4-7;1-2(3)4/h7H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI 键 |
DZXCZLHJUZRPIM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(C)(CO)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride](/img/structure/B14749508.png)
![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
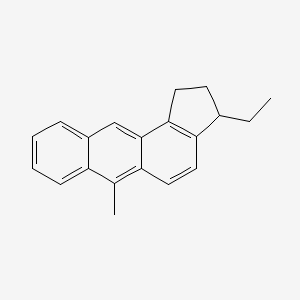
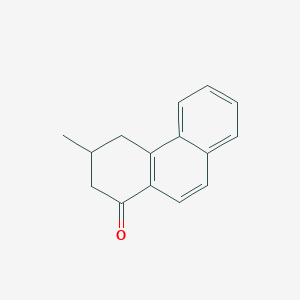
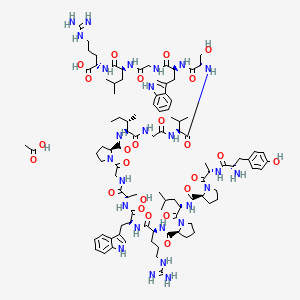
![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B14749543.png)
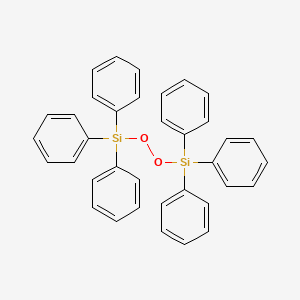
![1-[5-(Piperidin-1-yl)penta-2,4-dien-1-ylidene]piperidin-1-ium perchlorate](/img/structure/B14749555.png)
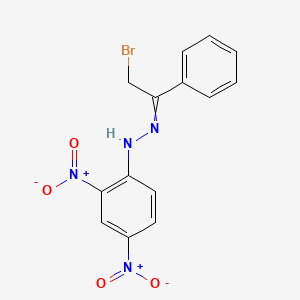
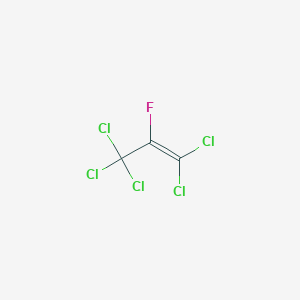
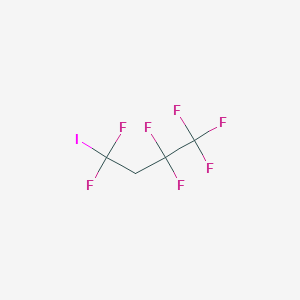
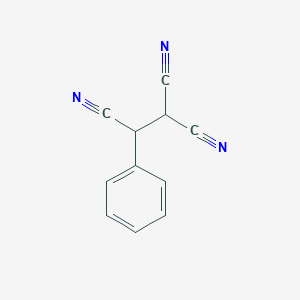
![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
